molecular formula C21H25NO9 B11487226 Methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B11487226
M. Wt: 435.4 g/mol
InChI Key: KGEMNIQVUIEFHD-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate is a complex organic compound known for its unique structure and properties. It is a derivative of benzoic acid and contains multiple methoxy groups, which contribute to its chemical behavior and potential applications. This compound is often studied for its potential biological activities and its role in various chemical reactions.

Properties

Molecular Formula

C21H25NO9

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C21H25NO9/c1-25-13-8-11(9-14(26-2)17(13)28-4)20(23)22-16-12(21(24)31-7)10-15(27-3)18(29-5)19(16)30-6/h8-10H,1-7H3,(H,22,23)

InChI Key

KGEMNIQVUIEFHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=C(C=C2C(=O)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate typically involves the methylation of gallic acid derivatives. One common method includes the reaction of gallic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, usually around 15-35°C, with continuous stirring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound’s methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins. These interactions can lead to the inhibition of certain metabolic pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4,5-trimethoxy-2-(3,4,5-trimethoxybenzamido)benzoate is unique due to its combination of methoxy and benzamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

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